Glycerol phenylbutyrate-D15 is a deuterated form of glycerol phenylbutyrate, a compound primarily used in the management of urea cycle disorders. Urea cycle disorders are genetic conditions that hinder the body's ability to eliminate ammonia, leading to toxic accumulation. Glycerol phenylbutyrate acts as a nitrogen-binding agent, facilitating the excretion of nitrogenous waste through alternative metabolic pathways.
Glycerol phenylbutyrate is derived from glycerol and phenylbutyric acid. The synthesis involves the reaction of phenylbutyryl chloride with glycerol in the presence of an organic base and a suitable solvent. The compound is commercially available under the brand name Ravicti, which is authorized for use in the European Union and the United States for patients with urea cycle disorders who cannot manage their condition through dietary changes alone .
Glycerol phenylbutyrate falls under the category of pharmaceuticals and is classified as a nitrogen-binding agent. It is particularly relevant in the treatment of metabolic disorders associated with ammonia toxicity.
The synthesis of glycerol phenylbutyrate typically involves two main steps:
The stoichiometry typically involves using 3 to 4 molar equivalents of phenylbutyryl chloride relative to glycerol, alongside 4 to 5 equivalents of the organic base. The reaction mixture is stirred for a specified duration, followed by purification via chromatographic techniques to achieve high purity levels (greater than 99% HPLC purity) for the final product .
Glycerol phenylbutyrate has a molecular formula of CHO. Its structure consists of a glycerol backbone esterified with three molecules of phenylbutyric acid. The deuterated form (D15) indicates that specific hydrogen atoms in the molecule have been replaced with deuterium isotopes.
Glycerol phenylbutyrate undergoes hydrolysis in biological systems, converting into phenylacetate and glycerol. This reaction is catalyzed by enzymes in the liver and leads to the formation of conjugates that facilitate nitrogen excretion via urine.
The conversion process involves:
The primary mechanism of action for glycerol phenylbutyrate involves its conversion into phenylacetate, which binds to glutamine. This conjugation allows excess nitrogen to be excreted from the body, thereby reducing ammonia levels in patients suffering from urea cycle disorders.
Clinical studies have demonstrated that treatment with glycerol phenylbutyrate effectively lowers blood ammonia levels compared to baseline measurements. For instance, average ammonia levels decreased significantly after treatment initiation .
Relevant data indicates that glycerol phenylbutyrate should be stored away from light and moisture to maintain its efficacy .
Glycerol phenylbutyrate is primarily used in clinical settings for managing urea cycle disorders. It serves as an adjunct therapy alongside dietary protein restrictions and amino acid supplementation. Its role as a nitrogen-binding agent makes it crucial for patients who cannot effectively manage their condition through diet alone.
In addition to its primary application, research into glycerol phenylbutyrate's effects on other metabolic pathways continues, exploring potential benefits in conditions characterized by elevated ammonia levels beyond urea cycle disorders .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5